2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine
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Overview
Description
2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxolane, featuring a dimethyl substitution at the 5-position and an ethanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine typically involves the reaction of 5,5-dimethyloxolane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine
- 2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine
- 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine
Uniqueness
2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(5,5-dimethyloxolan-3-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-9)6-10-8/h7H,3-6,9H2,1-2H3 |
InChI Key |
FTQNJFXBQQFFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)CCN)C |
Origin of Product |
United States |
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